5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Description
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
Properties
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSSIQVKYYTXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695597 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-22-8 | |
| Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine typically involves the bromination and nitration of a pyridine derivative, followed by the introduction of the pyrrolidinyl group. One common method involves the following steps:
Pyrrolidinyl Substitution: Finally, the nitro compound is reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 5-Amino-3-nitro-2-(pyrrolidin-3-yl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine serves as a crucial intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of inhibitors targeting adaptor-associated kinase 1 (AAK1), which is involved in the intracellular trafficking of RNA viruses, including dengue and Ebola viruses. Research indicates that derivatives of this compound exhibit promising antiviral activity, highlighting its potential as a scaffold for drug design against emerging viral infections .
Synthesis of Biologically Active Molecules
The compound is frequently employed in the synthesis of pyrrolo[2,3-b]pyridines, which have shown activity against several diseases. For instance, studies have demonstrated that 5-bromo-3-nitro derivatives can be transformed into potent inhibitors with specific activity against various kinases and other biological targets. The versatility of the compound allows for modifications that enhance pharmacological properties such as solubility and selectivity .
Table 1: Summary of Biological Activities
| Compound Derivative | Target | Activity | Reference |
|---|---|---|---|
| This compound | AAK1 | Antiviral | |
| Pyrrolo[2,3-b]pyridines | Kinases | Inhibitory | |
| Various derivatives | Multiple targets | Antimicrobial |
Chemical Reactions Involving this compound
This compound participates in several chemical reactions, including nucleophilic substitutions and cycloadditions. Its bromine atom can be replaced under mild conditions, allowing for the introduction of various functional groups that enhance biological activity. For example, it has been successfully used in 1,3-dipolar cycloaddition reactions with azomethine ylides to produce complex molecular architectures suitable for further functionalization .
Case Studies
Case Study 1: AAK1 Inhibitors Development
Research conducted by Verdonck et al. focused on optimizing pyrrolo[2,3-b]pyridines derived from 5-bromo-3-nitro compounds to enhance their affinity for AAK1. The study reported that certain modifications led to improved antiviral efficacy against dengue virus in vitro, showcasing the compound's potential in addressing neglected tropical diseases .
Case Study 2: Synthesis of Antimicrobial Agents
Another study explored the synthesis of various derivatives from this compound, leading to compounds with significant antimicrobial properties. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the pyridine ring could dramatically improve activity against bacterial strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro and pyrrolidinyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-2-nitropyridine
- 5-Bromo-3-nitropyridine-2-carbonitrile
Uniqueness
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
Biological Activity
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a pyridine derivative notable for its unique structural features, including a bromine atom at the 5-position, a nitro group at the 3-position, and a pyrrolidine ring at the 2-position. This compound has attracted significant attention in both chemical and biological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The presence of the nitro group is crucial for its biological interactions, as it may participate in redox reactions that affect cellular processes. Various studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively. For instance, derivatives of pyridine and pyrrole have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The mechanism of action appears to involve modulation of specific molecular targets within cancer cells, influencing pathways related to cell proliferation and apoptosis. For example, certain analogs have shown enhanced cytotoxicity in tumor cell lines, outperforming standard chemotherapeutic agents .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to bind selectively to various biomolecular targets. The compound's unique combination of functional groups enhances its binding affinity and selectivity, which is crucial for its efficacy in therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes key structural analogs and their respective biological activities:
| Compound Name | Structural Features | Key Activity |
|---|---|---|
| 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine | Piperidinyl group instead of pyrrolidinyl | Altered binding properties |
| 2-Bromo-5-nitropyridine | Lacks the pyrrolidin group | Different reactivity profile |
| 5-Bromo-3-nitropyridine-2-carbonitrile | Contains a nitrile group | Variability in biological effects |
This table highlights how modifications to the core structure can lead to different biological outcomes, emphasizing the importance of specific functional groups in determining activity .
Study on Anticancer Activity
A notable study explored the anticancer properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, with a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Evaluation
In another investigation focusing on antimicrobial efficacy, this compound was tested against a range of bacterial strains. The compound demonstrated MIC values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
